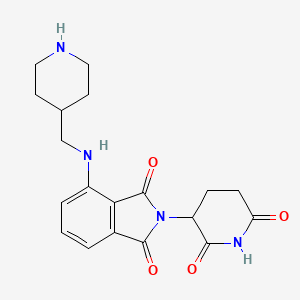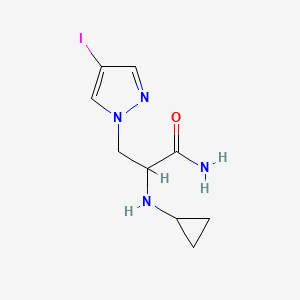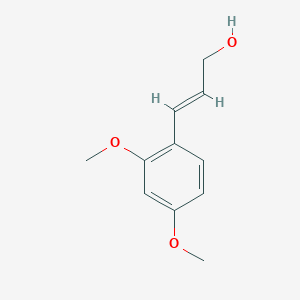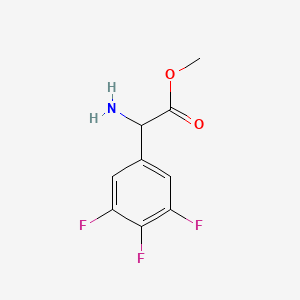
Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a trifluorophenyl group attached to an amino acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate typically involves the reaction of 3,4,5-trifluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the trifluorophenyl group.
Applications De Recherche Scientifique
Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluorophenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-(2,4,5-trifluorophenyl)acetate
- Methyl 2-amino-2-(3,4-difluorophenyl)acetate
- Methyl 2-amino-2-(3,5-difluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to similar compounds with fewer fluorine atoms. This trifluorination enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3,8H,13H2,1H3 |
Clé InChI |
BCYKSOKUYNYNOD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=C(C(=C1)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
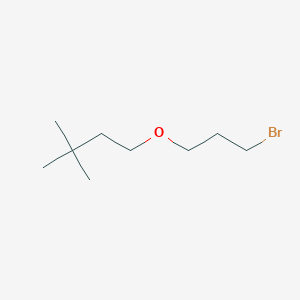
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)
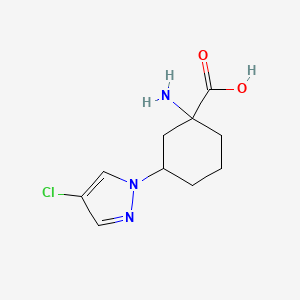

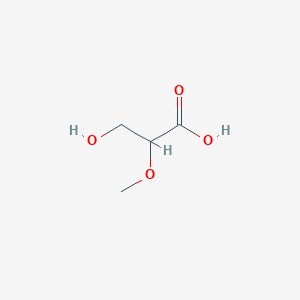
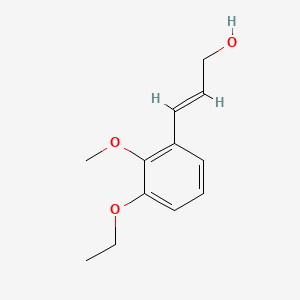

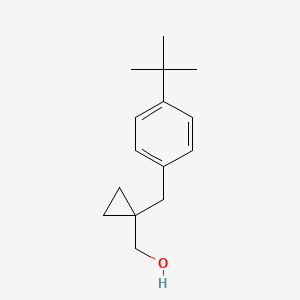
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
